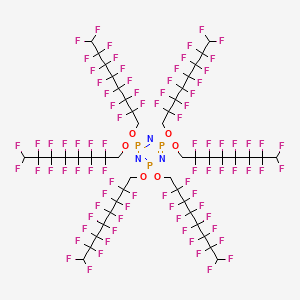
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is a highly fluorinated compound with the molecular formula C48H18F84N3O6P3 and a molecular weight of 2421.46 g/mol . This compound is known for its unique structure, which includes multiple fluorinated alkyl chains attached to a phosphazine core. It is often used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,8H-tetradecafluorooctanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated alkoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is primarily based on its ability to interact with various molecular targets through its fluorinated alkoxy groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The specific pathways involved depend on the application and the nature of the target molecules .
Comparación Con Compuestos Similares
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can be compared with other similar compounds, such as:
- Hexakis(1H,1H,4H-hexafluorobutyloxy)phosphazine
- Hexakis(1H,1H,6H-decafluorohexyloxy)phosphazine
- Hexakis(1H,1H,2H-difluoroethoxy)phosphazine
These compounds share a similar phosphazine core but differ in the length and degree of fluorination of their alkoxy groups. The unique properties of this compound, such as its higher degree of fluorination and longer alkoxy chains, make it particularly useful in applications requiring high chemical stability and low reactivity .
Propiedades
Número CAS |
186406-49-5 |
|---|---|
Fórmula molecular |
C48H18F84N3O6P3 |
Peso molecular |
2421.5 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C48H18F84N3O6P3/c49-7(50)19(73,74)31(97,98)43(121,122)37(109,110)25(85,86)13(61,62)1-136-142(137-2-14(63,64)26(87,88)38(111,112)44(123,124)32(99,100)20(75,76)8(51)52)133-143(138-3-15(65,66)27(89,90)39(113,114)45(125,126)33(101,102)21(77,78)9(53)54,139-4-16(67,68)28(91,92)40(115,116)46(127,128)34(103,104)22(79,80)10(55)56)135-144(134-142,140-5-17(69,70)29(93,94)41(117,118)47(129,130)35(105,106)23(81,82)11(57)58)141-6-18(71,72)30(95,96)42(119,120)48(131,132)36(107,108)24(83,84)12(59)60/h7-12H,1-6H2 |
Clave InChI |
YPEYJSNWEJMPBJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




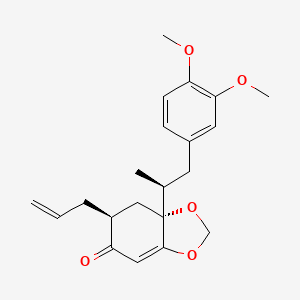
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
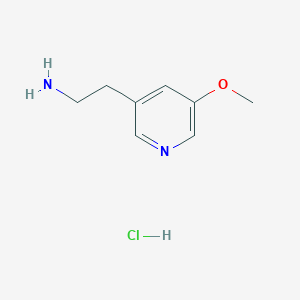
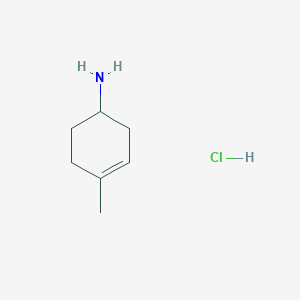
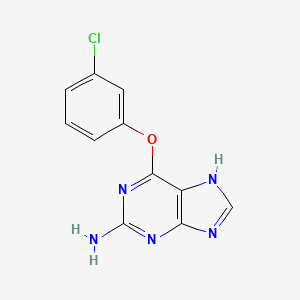

![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
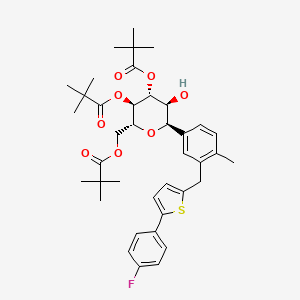
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

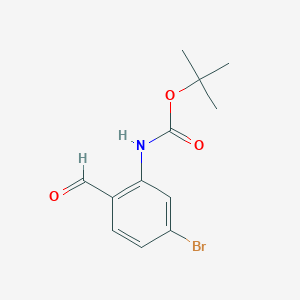
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
